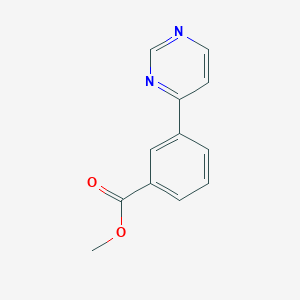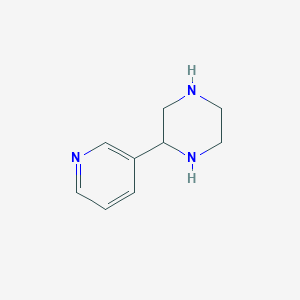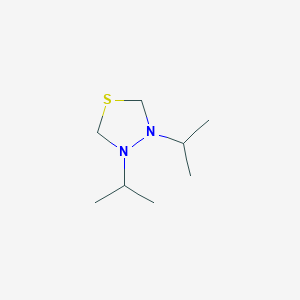
3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine, also known as DPTD, is a chemical compound that has been extensively studied for its potential applications in various fields. DPTD belongs to the class of thiadiazolidines, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine is not fully understood, but it is believed to act through multiple pathways. 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine has been shown to modulate the activity of various enzymes and signaling pathways involved in cell growth, differentiation, and apoptosis. 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine also exhibits antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine can inhibit cell proliferation and induce apoptosis in cancer cells. 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. In addition, 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine has been shown to reduce inflammation and oxidative stress in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine in lab experiments is its low toxicity and high stability. 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine is also relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of working with 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine is its low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine. One area of interest is the development of 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine-based materials with unique properties for use in various applications such as sensors, electronics, and energy storage. Another area of interest is the investigation of 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine as a potential therapeutic agent for the treatment of various diseases such as cancer, diabetes, and inflammation. Further studies are needed to elucidate the mechanism of action of 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine and to optimize its synthesis and application in various fields.
Conclusion
3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine is a chemical compound that has been extensively studied for its potential applications in various fields. The synthesis of 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine involves the reaction of 2,4-dimethyl-1,3-thiazole with propylene oxide in the presence of a strong base such as potassium hydroxide. 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine has been investigated for its potential therapeutic effects on cancer, diabetes, and inflammation. 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine has also been used as a precursor for the synthesis of novel polymers and materials with unique properties. Further studies are needed to fully elucidate the mechanism of action of 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine and to optimize its synthesis and application in various fields.
Métodos De Síntesis
The synthesis of 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine involves the reaction of 2,4-dimethyl-1,3-thiazole with propylene oxide in the presence of a strong base such as potassium hydroxide. The resulting product is then treated with hydrazine hydrate to yield 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine. This method has been optimized to produce high yields of 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine with good purity.
Aplicaciones Científicas De Investigación
3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine has been studied extensively for its potential applications in various fields such as agriculture, medicine, and material science. In agriculture, 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine has been shown to enhance plant growth and improve resistance to biotic and abiotic stresses. In medicine, 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine has been investigated for its potential therapeutic effects on cancer, diabetes, and inflammation. In material science, 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine has been used as a precursor for the synthesis of novel polymers and materials with unique properties.
Propiedades
Número CAS |
199590-83-5 |
|---|---|
Nombre del producto |
3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine |
Fórmula molecular |
C8H18N2S |
Peso molecular |
174.31 g/mol |
Nombre IUPAC |
3,4-di(propan-2-yl)-1,3,4-thiadiazolidine |
InChI |
InChI=1S/C8H18N2S/c1-7(2)9-5-11-6-10(9)8(3)4/h7-8H,5-6H2,1-4H3 |
Clave InChI |
WWZWDLKDQHDWDF-UHFFFAOYSA-N |
SMILES |
CC(C)N1CSCN1C(C)C |
SMILES canónico |
CC(C)N1CSCN1C(C)C |
Sinónimos |
1,3,4-Thiadiazolidine,3,4-bis(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



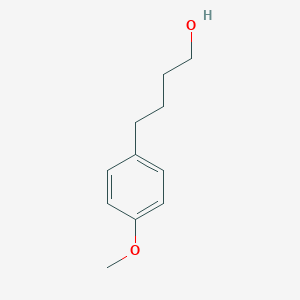
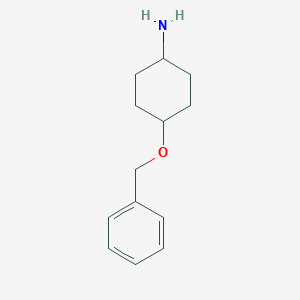
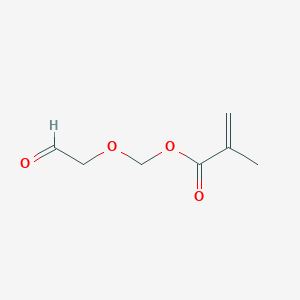
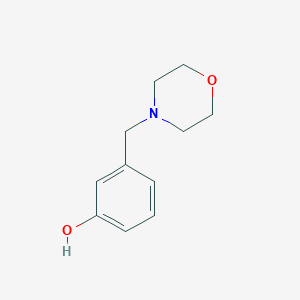
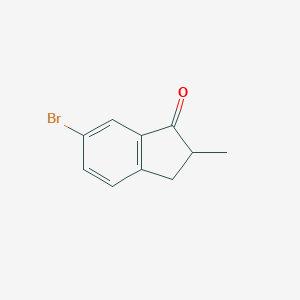
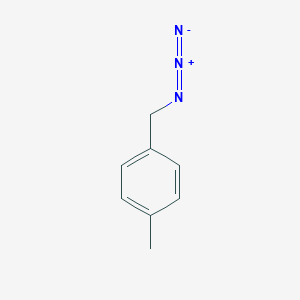
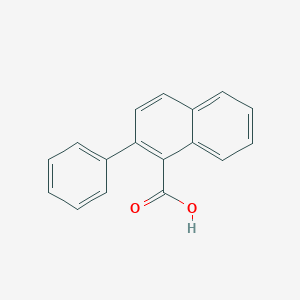
![2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B177385.png)

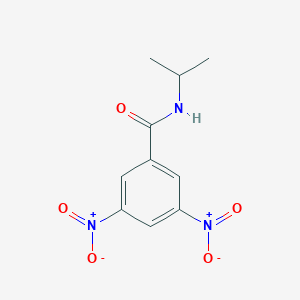

![3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone](/img/structure/B177398.png)
